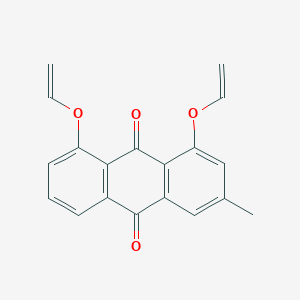
1,8-Bis(ethenyloxy)-3-methylanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Bis(ethenyloxy)-3-methylanthracene-9,10-dione is a complex organic compound that belongs to the anthracene family Anthracene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Bis(ethenyloxy)-3-methylanthracene-9,10-dione typically involves multiple steps, starting from commercially available anthracene derivatives. The general synthetic route includes:
Functionalization of Anthracene: The anthracene core is first functionalized to introduce reactive groups at the desired positions. This can be achieved through various methods, such as Friedel-Crafts acylation or halogenation followed by substitution reactions.
Introduction of Ethenyloxy Groups: The ethenyloxy groups are introduced through nucleophilic substitution reactions. This step often requires the use of strong bases and appropriate solvents to facilitate the reaction.
Oxidation and Methylation: The final steps involve the oxidation of the anthracene core to form the quinone structure and the introduction of the methyl group at the 3-position. These steps can be carried out using oxidizing agents like potassium permanganate or chromium trioxide and methylating agents like methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,8-Bis(ethenyloxy)-3-methylanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to convert the quinone structure back to the corresponding dihydroxyanthracene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of anthraquinone derivatives, while substitution reactions can yield a variety of functionalized anthracenes.
Aplicaciones Científicas De Investigación
1,8-Bis(ethenyloxy)-3-methylanthracene-9,10-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of photophysical properties and electron transfer processes.
Biology: In biological research, anthracene derivatives are often used as fluorescent probes for imaging and tracking biological molecules.
Medicine: The compound’s potential as a photosensitizer makes it valuable in photodynamic therapy for cancer treatment.
Industry: In the industrial sector, this compound can be used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Mecanismo De Acción
The mechanism of action of 1,8-Bis(ethenyloxy)-3-methylanthracene-9,10-dione involves its interaction with molecular targets through its ethenyloxy and quinone groups. These interactions can lead to various effects, such as:
Electron Transfer: The compound can participate in electron transfer reactions, which are crucial in many biological and chemical processes.
Photophysical Interactions: The unique photophysical properties of the compound allow it to absorb and emit light, making it useful in imaging and sensing applications.
Reactive Oxygen Species (ROS) Generation: In photodynamic therapy, the compound can generate reactive oxygen species upon light activation, leading to the destruction of cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Bis(dimesitylboryl)anthracene: This compound has similar structural features but with dimesitylboryl groups instead of ethenyloxy groups. It exhibits different electronic properties and binding affinities.
1,8-Bis(dimethylamino)naphthalene:
1,8-Bis(dodecyldimethylammonium bromide): This compound is a cationic amphiphile with antibacterial properties, used in industrial and medical applications.
Uniqueness
1,8-Bis(ethenyloxy)-3-methylanthracene-9,10-dione is unique due to its combination of ethenyloxy and quinone groups, which impart distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific electronic and photonic characteristics.
Propiedades
Número CAS |
52986-49-9 |
|---|---|
Fórmula molecular |
C19H14O4 |
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
1,8-bis(ethenoxy)-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C19H14O4/c1-4-22-14-8-6-7-12-16(14)19(21)17-13(18(12)20)9-11(3)10-15(17)23-5-2/h4-10H,1-2H2,3H3 |
Clave InChI |
WWOSXAFOMZLXCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)OC=C)C(=O)C3=C(C2=O)C=CC=C3OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


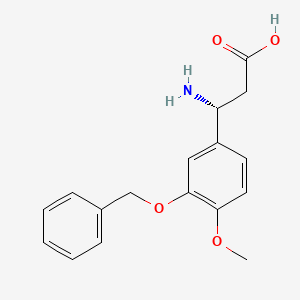
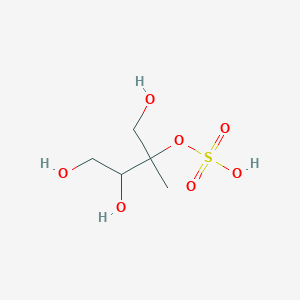
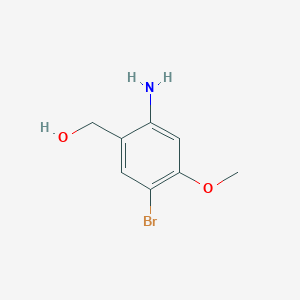
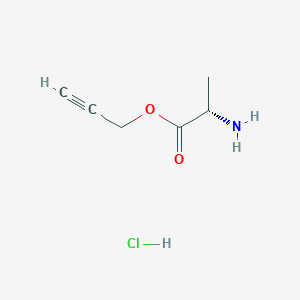
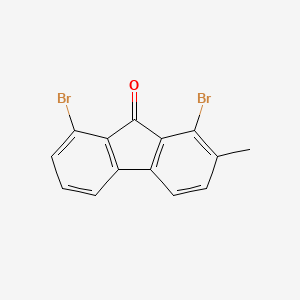
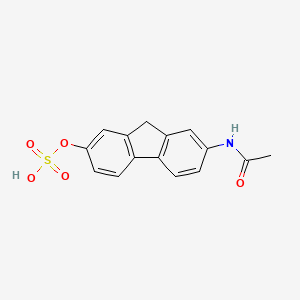
![1-ethoxy-2-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridine](/img/structure/B15251728.png)

![5-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]furan-2-carbaldehyde](/img/structure/B15251774.png)


![Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B15251805.png)

![tert-butyl N-[4-[[2-[6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]hexylamino]-2-oxoethoxy]carbonylamino]butyl]-N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate](/img/structure/B15251813.png)
